molecular formula C9H16N2O4 B14691197 2-Methyl-2-propenyl-1,3-propanediol dicarbamate CAS No. 25451-32-5

2-Methyl-2-propenyl-1,3-propanediol dicarbamate

Cat. No.: B14691197
CAS No.: 25451-32-5
M. Wt: 216.23 g/mol
InChI Key: MGHALAVECSSUGX-UHFFFAOYSA-N
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Description

2-Methyl-2-propenyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 2-methyl-2-propenyl-1,3-propanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-propenyl-1,3-propanediol with phosgene or a similar carbonylating agent in the presence of a base. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired dicarbamate product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propenyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methyl-2-propenyl-1,3-propanediol dicarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including sedative and muscle relaxant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Meprobamate: Known for its anxiolytic properties.

    Carisoprodol: Possesses strong muscle relaxant activity.

    Lorbamate: Another compound with sedative effects.

Uniqueness

2-Methyl-2-propenyl-1,3-propanediol dicarbamate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

25451-32-5

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(3-carbamoyloxy-5-methylhex-5-enyl) carbamate

InChI

InChI=1S/C9H16N2O4/c1-6(2)5-7(15-9(11)13)3-4-14-8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)(H2,11,13)

InChI Key

MGHALAVECSSUGX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCOC(=O)N)OC(=O)N

Origin of Product

United States

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